6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Properties
The compound's antimalarial potential is highlighted in research focusing on novel [1,2,4]triazolo[4,3-a]pyridines with sulfonamide fragments. Studies using both virtual screening and molecular docking against the enzyme falcipain-2, followed by in vitro evaluations against Plasmodium falciparum, indicate the promise of such compounds for antimalarial drug discovery (Karpina et al., 2020).
Herbicidal Activities
Research on 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, a related group of compounds, suggests moderate herbicidal activity against specific plant species, such as rape and barnyard grass. This indicates potential agricultural applications for similar compounds (Wang et al., 2006).
Antimicrobial and Antifungal Effects
A study on a new series of compounds including 6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives revealed significant biological activity against various bacteria and fungi. This suggests the potential use of related compounds in developing new antimicrobial and antifungal agents (Suresh et al., 2016).
Insecticidal and Antifungal Properties
Another study on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety exhibited good insecticidal and antifungal activities. This research opens avenues for the use of similar compounds in pest control and antifungal applications (Xu et al., 2017).
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-16-8-4-5-9-17(16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-6-2-3-7-13-22/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKFGIGGRXNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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